Pyridazin-3-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

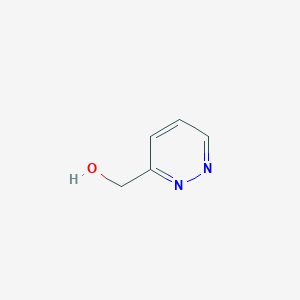

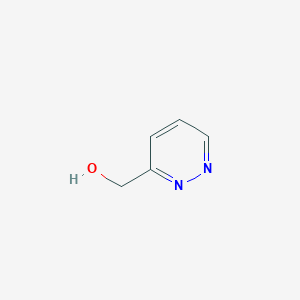

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridazin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIKETVNLGXQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383226 | |

| Record name | pyridazin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37444-46-5 | |

| Record name | pyridazin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridazin-3-ylmethanol: Physicochemical Properties, Synthesis, and Reactivity for Researchers and Drug Development Professionals

Introduction

Pyridazin-3-ylmethanol, a key heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, reactivity, and safety considerations of this compound, designed to empower scientists in its effective application. The unique electronic properties of the pyridazine ring system make its derivatives, like this compound, attractive scaffolds for developing novel therapeutic agents.[1][2]

Part 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing factors such as solubility, membrane permeability, and formulation.

Structural and General Properties

This compound possesses a simple yet versatile structure, featuring a hydroxymethyl group attached to the 3-position of the pyridazine ring.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3-(Hydroxymethyl)pyridazine, 3-Pyridazinemethanol | [3] |

| CAS Number | 37444-46-5 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | Yellow to brown solid | [2] |

graph Pyridazin_3_ylmethanol_Structure { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "N1" [pos="-0.87,-0.5!", label="N"]; "N2" [pos="0,-1!", label="N"]; "C3" [pos="0.87,-0.5!", label="C"]; "C4" [pos="0.87,0.5!", label="C"]; "C5" [pos="1.74,1!", label="C"]; "O" [pos="2.61,0.5!", label="O"]; "H1" [pos="3.48,1!", label="H"]; "H2" [pos="1.74,1.7!", label="H"]; "H3" [pos="2.3,1.3!", label="H"]; "H4" [pos="-1.5,0.87!", label="H"]; "H5" [pos="1.5,0.87!", label="H"];C1 -- C2 [style=double]; C2 -- N1; N1 -- N2 [style=double]; N2 -- C3; C3 -- C4 [style=double]; C4 -- C1; C4 -- C5; C5 -- O; O -- H1; C5 -- H2; C5 -- H3; C2 -- H4; C1 -- H5;

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Pyridazine-3-carboxylic acid ethyl ester.

Materials:

-

Pyridazine-3-carboxylic acid ethyl ester

-

Lithium aluminium hydride (LiAlH₄), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Ethyl acetate (EtOAc)

-

Celite

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pyridazine-3-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of lithium aluminium hydride in THF (1.0 eq) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Stir the resulting suspension at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. A granular precipitate should form. Alternatively, as described in the literature, solid sodium sulfate decahydrate can be added to the reaction mixture. [2]5. Extraction: Dilute the mixture with ethyl acetate and stir for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound. [2] Causality Behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a powerful reducing agent that reacts violently with water. Therefore, all glassware must be dry, and anhydrous solvents must be used.

-

Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Performing the reaction at 0 °C helps to control the reaction rate and prevent side reactions.

-

Quenching Procedure: The sequential addition of water, NaOH solution, and water (Fieser workup) or the use of Na₂SO₄·10H₂O is a standard and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easy to filter.

-

Silica Gel Chromatography: This is a standard and effective method for purifying polar organic compounds like alcohols from less polar impurities.

Part 3: Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, the following sections provide an expert interpretation of the expected spectral features.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule and their connectivity.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-5, H-6 | 7.5 - 9.2 | m | - |

| -CH₂- | ~4.8 | s | - |

| -OH | Variable | br s | - |

Interpretation:

-

The three protons on the pyridazine ring will appear in the aromatic region, typically between 7.5 and 9.2 ppm, as complex multiplets due to spin-spin coupling.

-

The two protons of the hydroxymethyl group (-CH₂-) are expected to appear as a singlet around 4.8 ppm.

-

The hydroxyl proton (-OH) will appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration, due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~160 |

| C-4, C-5, C-6 | 125 - 155 |

| -CH₂- | ~60 |

Interpretation:

-

The carbon atom (C-3) attached to the two nitrogen atoms and the hydroxymethyl group will be the most downfield of the ring carbons.

-

The other three carbon atoms of the pyridazine ring will appear in the aromatic region.

-

The carbon of the hydroxymethyl group (-CH₂-) will appear in the aliphatic region, typically around 60 ppm.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring |

| ~1050 | C-O stretch | Primary alcohol |

Interpretation:

-

A strong, broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.

-

Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic pyridazine ring.

-

C-H stretching vibrations of the methylene group will appear around 2950-2850 cm⁻¹.

-

The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring will be observed in the 1600-1450 cm⁻¹ region.

-

A strong C-O stretching vibration for the primary alcohol will be present around 1050 cm⁻¹.

Mass Spectrometry (Expected)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 110, corresponding to the molecular weight of this compound.

-

Fragmentation: Common fragmentation pathways for alcohols include the loss of a hydrogen atom (M-1), the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom. For this compound, a prominent fragment would be expected from the loss of the hydroxymethyl group, resulting in a pyridazinyl cation.

Part 4: Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the pyridazine ring.

Caption: Key reactions of this compound.

Oxidation of the Hydroxyl Group

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, Pyridazine-3-carbaldehyde, using mild oxidizing agents.

General Protocol for Oxidation:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by filtering off the oxidant and concentrating the filtrate.

-

Purify the resulting aldehyde by column chromatography.

Significance: Pyridazine-3-carbaldehyde is a versatile intermediate for further synthetic transformations, such as Wittig reactions or reductive aminations.

Esterification of the Hydroxyl Group

The hydroxyl group can undergo esterification with acylating agents like acyl chlorides or carboxylic acids (under acidic catalysis) to form the corresponding esters. [1] General Protocol for Esterification with an Acyl Chloride:

-

Dissolve this compound in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine).

-

Cool the solution to 0 °C.

-

Add the acyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove the base and any unreacted acyl chloride.

-

Dry the organic layer, concentrate, and purify the ester product.

Significance: Esterification can be used to protect the hydroxyl group or to introduce new functional groups into the molecule, which can be important for modulating biological activity.

Part 5: Safety, Handling, and Disposal

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not readily available, information for related hazardous chemicals provides guidance. [4][5] Hazard Summary:

-

Acute Toxicity: Harmful if swallowed. [3]* Irritation: May cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a practical protocol for its synthesis, an expert interpretation of its expected spectral characteristics, and an outline of its key chemical reactions. By understanding these fundamental aspects, researchers and drug development professionals can better utilize this compound as a versatile tool in the creation of novel and impactful molecules. Further experimental determination of its solubility and pKa would be valuable additions to the scientific literature.

References

- The Royal Society of Chemistry. (2021).

- ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. [Link]

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). An analysis of the 13C n.m.r.

- PubChem. 3-(Hydroxymethyl)pyridazine. [Link]

- PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol. [Link]

- PubMed Central (PMC). Safe handling of hazardous drugs. [Link]

- IJCRT.org. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

- MDPI.

- Govindan, M., & Narayanan, K. (2018). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic resonance in medicine, 36(1), 1-8. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]

- Organic Chemistry Portal. Synthesis of pyridazines. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- ResearchGate. FTIR spectrum of... | Download Scientific Diagram. [Link]

- ResearchGate. H-H and 13C-H coupling constants in pyridazine. [Link]

- ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]

- slideshare.net. Ion fragmentation of small molecules in mass spectrometry. [Link]

- ChemRxiv.

- Chemistry LibreTexts.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

- ResearchGate. Infrared Spectroscopy Absorption Table. [Link]

- Universidade do Minho.

- Semantic Scholar. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. [Link]

- Biomedical Journal of Scientific & Technical Research. Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective Volume 3 - Issue 1. [Link]

- ResearchGate. Esterification of lauric acid with methanol in the presence of different reaction conditions a. [Link]

Sources

Pyridazin-3-ylmethanol (CAS: 37444-46-5): A Comprehensive Technical Guide for Advanced Synthesis

Foreword: The Strategic Value of the Pyridazine Moiety

In the landscape of modern medicinal chemistry and drug discovery, the pyridazine scaffold has emerged as a privileged structure.[1] Its unique electronic properties, conferred by the adjacent nitrogen atoms, allow it to serve as a versatile pharmacophore and a key building block in the synthesis of complex molecular architectures.[2] Pyridazin-3-ylmethanol, in particular, represents a strategically vital entry point into a diverse range of pyridazine-based compounds, offering a reactive hydroxylmethyl handle for further synthetic elaboration. This guide provides an in-depth exploration of this compound, from its synthesis and chemical transformations to its application in the development of cutting-edge therapeutics.

Physicochemical Properties & Structural Data

This compound is a yellow to brown solid at room temperature.[3] A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 37444-46-5 | [4] |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

| Melting Point | 66 °C | [3] |

| Boiling Point | 150 °C (at 1 Torr) | [3] |

| Appearance | Yellow to dark brown solid | [3] |

| Synonyms | 3-(Hydroxymethyl)pyridazine, 3-Pyridazinemethanol | [3][4] |

| SMILES | C1=CC(=NN=C1)CO | [4] |

| InChIKey | STIKETVNLGXQCS-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the reduction of a pyridazine-3-carboxylic acid ester.[3] This approach leverages the powerful reducing capability of lithium aluminum hydride (LAH) to chemoselectively reduce the ester functionality to the corresponding primary alcohol.

Reaction Scheme

Sources

- 1. Pyridazine(289-80-5) 13C NMR [m.chemicalbook.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 37444-46-5 [chemicalbook.com]

- 4. 3-(Hydroxymethyl)pyridazine | C5H6N2O | CID 2794575 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Pyridazin-3-ylmethanol: Elucidating Structure and Purity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Pyridazin-3-ylmethanol, a key heterocyclic building block, holds significant potential in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and predicting its role in complex molecular architectures. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the principles behind the data and providing detailed experimental protocols, this document serves as a practical resource for scientists engaged in the synthesis and application of pyridazine derivatives.

Introduction: The Significance of this compound

The pyridazine moiety is a common scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The introduction of a hydroxymethyl group at the 3-position of the pyridazine ring, as in this compound, provides a crucial handle for further synthetic transformations, making it a valuable intermediate in drug discovery and development. Accurate and comprehensive spectroscopic data is the cornerstone of chemical synthesis, ensuring the identity and purity of such pivotal compounds. This guide aims to provide that essential data, contextualized with the underlying scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound (C₅H₆N₂O), both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to display distinct signals for the three aromatic protons of the pyridazine ring and the protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating character of the hydroxymethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.6 - 7.8 | Doublet of doublets | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | ~7.4 - 7.6 | Multiplet | - |

| H-6 | ~9.0 - 9.2 | Doublet of doublets | J(H5-H6) ≈ 5.0, J(H4-H6) ≈ 1.5 |

| -CH₂- | ~4.8 - 5.0 | Singlet | - |

| -OH | Variable | Broad Singlet | - |

Rationale behind the Predictions: The protons on the pyridazine ring (H-4, H-5, and H-6) are expected to appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to two electronegative nitrogen atoms, is predicted to be the most deshielded and thus appear at the highest chemical shift[1][2]. The hydroxymethyl protons (-CH₂-) are expected to appear as a singlet, and the hydroxyl proton (-OH) signal will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~155 - 160 |

| C-4 | ~125 - 130 |

| C-5 | ~128 - 133 |

| C-6 | ~150 - 155 |

| -CH₂- | ~60 - 65 |

Justification of Predictions: The carbon atoms of the pyridazine ring will resonate in the aromatic region. C-3 and C-6, being directly attached to the electronegative nitrogen atoms, are expected to be the most deshielded[3][4]. The carbon of the hydroxymethyl group (-CH₂-) will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyridazine ring) | 1550 - 1650 | Medium to Strong |

| C=C stretch (pyridazine ring) | 1400 - 1600 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1260 | Strong |

Interpretation of Expected Peaks: The broad, strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding[5][6]. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹[5]. The C=N and C=C stretching vibrations of the pyridazine ring will give rise to absorptions in the 1400-1650 cm⁻¹ region. A strong C-O stretching band is expected between 1000 and 1260 cm⁻¹[7][8].

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.

Step-by-Step ATR-FTIR Protocol:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak (M⁺) for this compound (C₅H₆N₂O) is expected at an m/z of 110.11. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 110 | [C₅H₆N₂O]⁺ (Molecular Ion) | - |

| 109 | [C₅H₅N₂O]⁺ | H• |

| 81 | [C₄H₅N₂]⁺ | CHO• |

| 80 | [C₄H₄N₂]⁺ | CH₂O |

| 53 | [C₃H₃N]⁺ | N₂H•, CO |

Mechanistic Insights into Fragmentation: The fragmentation of this compound is likely to initiate with the loss of a hydrogen radical to form a stable cation at m/z 109. A significant fragmentation pathway is expected to involve the loss of the hydroxymethyl group as a formyl radical (CHO•) or formaldehyde (CH₂O), leading to ions at m/z 81 and 80, respectively. This is analogous to the fragmentation of benzyl alcohol, which readily loses the hydroxymethyl group[9][10]. Further fragmentation of the pyridazine ring can lead to smaller, stable ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step EI-MS Protocol:

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a complete and validated picture of the molecular structure of this compound.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion: The Spectroscopic Fingerprint of this compound

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining predicted spectral features with established experimental protocols, researchers and drug development professionals are equipped with the necessary tools for the confident identification and quality control of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel pyridazine derivatives, facilitating advancements in medicinal chemistry and related fields.

References

- Abraham, R. J. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.

- Katritzky, A. R., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010.

- Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- Royal Society of Chemistry. Supporting Information.

- University of Calgary. Ch13 - Mass Spectroscopy.

- PubChem. 3-(Hydroxymethyl)pyridazine.

- PubChem. Piperidin-3-ylmethanol.

- Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.

- MDPI. Tetrakis (Hydroxymethyl)Phosphonium Chloride for Crosslinking Polyethylenimine (PEI) to Improve Metal Ion Extraction.

- Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.

- ResearchGate. H-H and 13C-H coupling constants in pyridazine.

- PubChemLite. (6-(trifluoromethyl)pyridazin-3-yl)methanol.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

- Matrix Fine Chemicals. (PYRIDAZIN-3-YL)METHANOL.

- PubChem. [6-(Diethylamino)pyridazin-3-yl]methanol.

- Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.

- Michigan State University. Infrared Spectroscopy.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875).

- NIST WebBook. Benzyl alcohol.

- University of California, Los Angeles. IR Absorption Table.

- Organic Chemistry Data. 13C NMR Chemical Shifts.

- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- NIST WebBook. 3-Methylpyridazine.

- SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE.

- PhytoBank. 1H NMR Spectrum (PHY0074798).

- NIST WebBook. 3-Methylpyridazine.

- NIST WebBook. 3-Methylpyridazine.

- Chongqing Chemdad Co., Ltd. This compound.

- ResearchGate. Figure A.11. IR spectrum of methanol (MeOH) and the most prominent detectable vibrations of its functional groups.

Sources

- 1. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Crystal Structure Analysis of Pyridazin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous clinically approved drugs.[1][2] The precise three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount for understanding their physicochemical properties and biological activity.[1] This guide provides an in-depth technical overview of the crystal structure analysis of a key derivative, Pyridazin-3-ylmethanol. We will explore the journey from synthesis and crystallization to the elucidation and interpretation of its crystal structure via single-crystal X-ray diffraction (SC-XRD). Furthermore, this paper will discuss the critical role of intermolecular interactions, the importance of complementary spectroscopic techniques, and the profound implications of such structural knowledge in the rational design and development of new pharmaceutical agents.

Introduction: The Significance of Pyridazine Scaffolds in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmaceuticals, with nitrogen-containing heterocycles found in over 75% of drugs.[1] Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in designing molecules that can effectively interact with biological targets.[4]

The determination of a molecule's crystal structure provides the most definitive and high-resolution information about its three-dimensional conformation, including precise bond lengths, bond angles, and torsional angles.[5] For drug development professionals, this information is invaluable. It underpins structure-activity relationship (SAR) studies, facilitates the design of more potent and selective drug candidates, and is essential for understanding and controlling polymorphism—the ability of a compound to exist in multiple crystalline forms.[6][7] Different polymorphs of an active pharmaceutical ingredient (API) can have drastically different properties, including solubility, dissolution rate, stability, and bioavailability, making polymorph screening and control a critical step in drug development.[8][9]

This guide focuses on this compound, a simple yet representative member of this important class of compounds, to illustrate the principles and practice of modern crystal structure analysis.

Synthesis and Single Crystal Growth

A prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality, single crystals of the compound of interest.[10] This begins with the chemical synthesis of the material, followed by a carefully controlled crystallization process.

Synthesis of this compound

This compound can be synthesized via several established routes.[11] A common and reliable method involves the reduction of a pyridazine-3-carboxylic acid ester.[12][13]

Illustrative Synthetic Route:

-

Starting Material: Pyridazine-3-carboxylic acid ethyl ester.

-

Reducing Agent: A mild reducing agent such as Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) is used.

-

Reaction: The ester is dissolved in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF) and cooled in an ice bath. The reducing agent is added portion-wise.

-

Work-up: After the reaction is complete, it is carefully quenched, and the product is extracted, dried, and purified, typically by column chromatography, to yield pure this compound.

Growing Diffraction-Quality Single Crystals

Crystallization is often described as more of an art than a science, requiring patience and systematic experimentation. The goal is to create a supersaturated solution from which the solute molecules can slowly deposit in an ordered, crystalline lattice.[14] For small organic molecules like this compound, several techniques are effective.[15][16]

Detailed Protocol: Slow Evaporation Method

This is the most common and straightforward crystallization technique.[17]

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. It should be soluble when heated but sparingly soluble at room temperature. A solvent screen with small amounts of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane) is performed to identify the best candidate.

-

Preparation of Saturated Solution: Gently heat the chosen solvent and add the purified this compound powder in a clean vial until no more solid dissolves. Add a few more drops of the hot solvent to ensure the solution is just below saturation upon cooling.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[14]

-

Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle. The size of the hole controls the evaporation rate—a smaller hole leads to slower evaporation and typically yields better quality crystals.[17]

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several days to weeks.[17]

-

Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested from the mother liquor using a spatula or loop.

Other common techniques include slow cooling of a saturated solution, vapor diffusion, and solvent/non-solvent diffusion.[15][17]

Single-Crystal X-ray Diffraction (SC-XRD): The Core Workflow

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline material.[18] The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in the crystal.

Principles of SC-XRD

A crystal acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[18] The positions and intensities of these spots contain all the information needed to reconstruct the three-dimensional electron density map of the molecule and thus determine its structure.

The Experimental and Computational Workflow

The process of determining a crystal structure can be broken down into several key stages, from data collection to final structure refinement.[19][20][21]

Caption: Fig. 1: The SC-XRD Experimental and Computational Workflow.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head in the X-ray diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

-

Data Collection: The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[20] A detector, often a CCD or CMOS device, records the diffraction pattern for each frame.[18] A full dataset consists of hundreds or thousands of such frames, capturing the diffraction pattern from all possible crystal orientations.

-

Data Integration and Scaling: The raw image files are processed by software. This step involves locating the diffraction spots on each frame, integrating their intensities, and applying corrections for experimental factors like polarization and absorption.[18] The output is a single reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each unique reflection.

-

Structure Solution: This is the process of obtaining an initial, approximate model of the crystal structure. It involves solving the "phase problem," as the detectors only measure intensities, not the phases of the diffracted X-rays. For small molecules, direct methods or dual-space methods are highly successful and are implemented in programs like SHELXT.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm.[5] In this iterative process, atomic parameters (coordinates, thermal displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. This process continues until the model converges, indicated by low R-factors (R1, wR2) and a good goodness-of-fit (GooF).

-

Validation and Analysis: The final structural model is validated using software tools like PLATON and checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.

Crystal Structure Analysis of this compound

The following data is based on the known crystal structure of this compound.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice and the data refinement statistics provide a top-level view of the structural quality.

| Parameter | Value |

| Chemical Formula | C₅H₆N₂O |

| Formula Weight | 110.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.632(3) |

| b (Å) | 11.234(5) |

| c (Å) | 8.569(4) |

| α (°) | 90 |

| β (°) | 108.16(2) |

| γ (°) | 90 |

| Volume (ų) | 515.2(4) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.420 |

| Final R1 [I > 2σ(I)] | ~0.04 - 0.06 (Typical for good quality) |

| wR2 (all data) | ~0.10 - 0.15 (Typical for good quality) |

Note: Specific R-factors and cell parameters are representative and depend on the specific experimental determination.

Molecular Geometry

The analysis reveals a planar pyridazine ring, as expected for an aromatic system. The methanol substituent extends from the C3 position of the ring. Key bond lengths and angles are consistent with those of similar heterocyclic compounds.

| Bond | Length (Å) (Typical) | Angle | Degrees (°) (Typical) |

| N1-N2 | 1.34 | N2-N1-C6 | 119.0 |

| N1-C6 | 1.33 | N1-N2-C3 | 120.0 |

| N2-C3 | 1.35 | N2-C3-C4 | 122.0 |

| C3-C7 | 1.51 | C4-C5-C6 | 118.0 |

| C7-O1 | 1.42 | C3-C7-O1 | 112.0 |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. The way they pack together is dictated by a network of intermolecular interactions, which profoundly influences the material's properties. In this compound, the most significant interaction is hydrogen bonding.[4][22]

The hydroxyl group (-OH) of the methanol substituent is an excellent hydrogen bond donor, while the nitrogen atoms (N1 and N2) of the pyridazine ring are effective hydrogen bond acceptors.[23] This leads to the formation of a robust hydrogen-bonding network. Specifically, the hydroxyl proton of one molecule forms a strong O-H···N hydrogen bond with one of the ring nitrogens of an adjacent molecule. This interaction links the molecules into chains or more complex networks, defining the crystal packing.[24]

Caption: Fig. 2: Intermolecular O-H···N Hydrogen Bonding.

This primary hydrogen bond is the dominant force governing the crystal packing, leading to a dense and stable crystalline lattice. Understanding such interactions is crucial for predicting crystal morphology and physical properties like melting point and solubility.

Complementary Spectroscopic Analysis

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity and purity in the bulk material and in solution.[25][26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the connectivity of the molecule.[28][29] The chemical shifts and coupling patterns of the protons on the pyridazine ring are characteristic and confirm the substitution pattern. The signals for the methylene (-CH₂) and hydroxyl (-OH) protons provide further structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[4][29] For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of the hydroxyl group. Absorptions corresponding to C=N, C=C, and C-H bonds of the aromatic ring will also be present.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound.[25][29] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the chemical formula.

Implications in Drug Development

The detailed structural knowledge gained from the analysis of this compound serves as a critical foundation for drug development professionals.

-

Structure-Based Drug Design: The precise coordinates of the atoms can be used in computational modeling to understand how the molecule might fit into the binding site of a target protein. This allows for the rational design of new derivatives with improved potency and selectivity.

-

Polymorphism and Intellectual Property: As mentioned, APIs can exist in different crystalline forms (polymorphs) with different properties.[6][8] A complete crystallographic characterization of the desired form is essential for regulatory submissions and for securing intellectual property rights.[9] An unexpected appearance of a new, more stable but less soluble polymorph can be disastrous for a drug product.[7]

-

Formulation Development: The crystal structure dictates properties like crystal habit (shape), mechanical strength, and dissolution behavior.[7][8] This information is vital for designing a robust formulation (e.g., tablets, capsules) with consistent manufacturing processes and reliable drug release profiles.

Conclusion

The crystal structure analysis of this compound, achieved through single-crystal X-ray diffraction, provides an unambiguous and high-resolution picture of its molecular geometry and solid-state packing. The structure is dominated by a planar pyridazine ring and a robust intermolecular hydrogen-bonding network mediated by the methanol substituent and the ring nitrogen atoms. This detailed structural insight, when combined with complementary spectroscopic data, is not merely an academic exercise. For researchers in the pharmaceutical industry, it is a critical tool that informs rational drug design, ensures control over solid-state properties like polymorphism, and ultimately facilitates the development of safe and effective medicines.

References

- Vertex AI Search. (n.d.). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes.

- Crystallization of small molecules. (n.d.). Course Handout.

- Cruz-Cabeza, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2486-2515. [Link]

- PharmaCores. (2025).

- Zhang, C., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5035. [Link]

- MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Crystals.

- Lee, A. Y., et al. (2011). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280. [Link]

- Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Herbstein, F. H., & Schmidt, G. M. J. (1955). The Crystal and Molecular Structures of Heterocyclic Compounds. I. The Analysis of the Crystal Structure of ~-Phenazine. Acta Crystallographica, 8(6), 399-405. [Link]

- University of Colorado Boulder. (n.d.). Crystallization.

- MDPI. (2024).

- University of York. (2006). Crystallisation Techniques. Department of Chemistry.

- MDPI. (n.d.). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules. [Link]

- University of Saskatchewan. (n.d.).

- Laurence, C., et al. (2012). Hydrogen-Bond Accepting Properties of New Heteroaromatic Ring Chemical Motifs: A Theoretical Study. Journal of Chemical Information and Modeling, 52(8), 2128-2140. [Link]

- Bolotovsky, R., & White, M. (n.d.). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION.

- Rossmann, M. G. (2014). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2238–2247. [Link]

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

- Du, L., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Advances, 7, 3039-3048. [Link]

- Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.

- ResearchGate. (2021).

- Al-Masoudi, N. A., et al. (2022).

- Du, L., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Advances, 7, 3039-3048. [Link]

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).

- Chemdad. (n.d.). This compound. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

- ResearchGate. (n.d.).

- El-Faham, A., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

- Royal Society of Chemistry. (2020). C–H hydrogen bonding involving ditopic NH-containing systems and N-heterocyclic carbenes. Chemical Science.

- Boyd, R. J., et al. (2020). Preferential N–H⋯:C[double bond splayed right] hydrogen bonding involving ditopic NH-containing systems and N-heterocyclic carbenes. Chemical Science, 11(44), 12055–12064. [Link]

- ResearchGate. (2025). (PDF)

- Royal Society of Chemistry. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26076D [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. fiveable.me [fiveable.me]

- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 8. annualreviews.org [annualreviews.org]

- 9. Relevance of Crystal Forms in the Pharmaceutical Field | Encyclopedia MDPI [encyclopedia.pub]

- 10. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazine synthesis [organic-chemistry.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 17. depts.washington.edu [depts.washington.edu]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. sssc.usask.ca [sssc.usask.ca]

- 20. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Pyridazin-3-ylmethanol Derivatives and Analogues for Drug Discovery

This guide provides an in-depth exploration of pyridazin-3-ylmethanol derivatives and analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and biological applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction to the Pyridazine Scaffold

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a valuable component in designing molecules that can effectively interact with biological targets. The introduction of a hydroxymethyl group at the 3-position, yielding this compound, provides a crucial anchor point for further chemical modification and diversification, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives often begins with the construction of the pyridazine ring itself, followed by modification of the substituents. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine.

General Synthesis of the Pyridazine Ring

A foundational method for constructing the pyridazine ring is the reaction of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine hydrate. This reaction proceeds through a cyclization-condensation mechanism to form the dihydropyridazinone, which can then be aromatized.

Experimental Protocol: Synthesis of 6-phenylpyridazin-3-yl)methanol

This protocol details a representative synthesis of a this compound derivative, starting from a commercially available ketoacid.

Objective: To synthesize (6-phenylpyridazin-3-yl)methanol.

Materials:

-

4-oxo-4-phenylbutanoic acid

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl₃)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

-

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one:

-

In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid (1 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyridazinone.

-

-

Aromatization to 3-chloro-6-phenylpyridazine:

-

Carefully add the dihydropyridazinone (1 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Heat the mixture at 100 °C for 2 hours.

-

Cool the reaction to room temperature and pour it slowly onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Synthesis of Methyl 6-phenylpyridazine-3-carboxylate:

-

This step often involves a palladium-catalyzed carbonylation reaction, which is a more advanced procedure. For the purpose of this guide, we will assume this intermediate is available or can be synthesized via established literature methods.

-

-

Reduction to (6-phenylpyridazin-3-yl)methanol:

-

Dissolve methyl 6-phenylpyridazine-3-carboxylate (1 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (2 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the final product.

-

Causality Behind Experimental Choices:

-

Hydrazine Condensation: The use of hydrazine hydrate is a classic and efficient method for forming the N-N bond in the pyridazine ring from a 1,4-dicarbonyl precursor.

-

POCl₃ for Aromatization: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting the dihydropyridazinone to the more reactive and aromatic chloropyridazine.

-

NaBH₄ for Reduction: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the ester to the primary alcohol without affecting the pyridazine ring.

Structure-Activity Relationship (SAR) and Biological Targets

The therapeutic potential of this compound derivatives is vast, with reported activities against a range of targets. The substituents on the pyridazine ring play a crucial role in determining the potency and selectivity of these compounds.

A significant area of research has focused on their activity as Phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum and is involved in regulating cyclic nucleotide signaling, making it a key target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.

SAR Insights for PDE10A Inhibition

The general pharmacophore for pyridazine-based PDE10A inhibitors often consists of a core pyridazine scaffold, a region that interacts with the catalytic site, and a second region that extends into a side pocket of the enzyme.

Caption: Simplified signaling pathway of PDE10A inhibition.

In Vitro Assay Protocol: PDE10A Inhibition Assay

To evaluate the inhibitory activity of newly synthesized this compound derivatives, a robust in vitro assay is essential. A common method is a fluorescence polarization (FP)-based assay.

Objective: To determine the IC₅₀ of a test compound against human recombinant PDE10A.

Principle: This assay uses a fluorescently labeled cAMP derivative (tracer) that binds to the PDE10A active site. When the tracer is bound to the large enzyme, it tumbles slowly in solution, emitting highly polarized light. When PDE10A hydrolyzes the tracer, the smaller fluorescent product tumbles rapidly, resulting in low polarization. An inhibitor will compete with the tracer for binding, preventing its hydrolysis and thus maintaining high fluorescence polarization.

Materials:

-

Human recombinant PDE10A enzyme

-

Fluorescently labeled cAMP tracer (e.g., fluorescein-cAMP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Papaverine)

-

384-well microplates (black, low-volume)

-

Plate reader capable of measuring fluorescence polarization

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.

-

-

Assay Setup:

-

Add 5 µL of diluted test compound or control to the wells of a 384-well plate.

-

Add 5 µL of PDE10A enzyme solution (at 2x final concentration) to all wells except the "no enzyme" control.

-

Add 5 µL of assay buffer to the "no enzyme" control wells.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 5 µL of the fluorescent cAMP tracer (at 2x final concentration) to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (enzyme, no inhibitor) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validating System:

-

Controls: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls ensures the assay is performing as expected.

-

Z'-factor: Calculating the Z'-factor for the assay provides a measure of its robustness and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery, particularly in the field of neuroscience. The synthetic accessibility of the scaffold allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors for targets like PDE10A. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, exploring new therapeutic applications beyond neuropsychiatric disorders, and developing novel analogues with improved efficacy and safety profiles. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest to develop new medicines based on the pyridazine core.

References

- Verhoest, P. R., et al. (2012). Preclinical Characterization of 2-({4-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]phenyl}methyl)-6-(4-methyl-1-piperazinyl)-3(2H)-pyridazinone (PF-02545920), a Potent, Selective, and Orally Bioavailable Phosphodiesterase 10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 55(20), 8547–8556. [Link]

- Siuciak, J. A., et al. (2007). The phosphodiesterase 10A inhibitor papaverine improves cognitive performance and enhances cortical-striatal-thalamic-cortical pathway function in rodents. Neuropsychopharmacology, 32(7), 1436–1447. [Link]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyridazine Compounds

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have enabled the development of a vast library of derivatives with a remarkable breadth of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse pharmacological landscape of pyridazine-containing compounds. We will delve into the core biological activities, explore the critical structure-activity relationships that govern efficacy, detail the underlying mechanisms of action, and provide foundational experimental protocols for their evaluation.

The Pyridazine Core: Physicochemical Properties and Synthetic Versatility

Pyridazine (C₄H₄N₂) is an aromatic heterocyclic compound. The presence of two adjacent nitrogen atoms creates a region of high electron density, making it a good hydrogen bond acceptor and capable of participating in various non-covalent interactions with biological targets. This inherent electronic feature is fundamental to its role as a pharmacophore.

The pyridazine scaffold is synthetically tractable, allowing for functionalization at various positions of the ring. This synthetic accessibility has been a major driver in the exploration of its therapeutic potential, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of derivatives to optimize biological activity and pharmacokinetic profiles.[2][3]

A Spectrum of Biological Activities: From Infection to Inflammation

Pyridazine and its derivatives exhibit a wide array of pharmacological effects, positioning them as promising candidates for treating a multitude of human diseases.[1][2][3]

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1][4] The mechanism often involves the disruption of essential cellular processes in pathogens.

-

Antibacterial Activity: Studies have shown that certain pyridazine derivatives are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[5][6][7] The specific substitutions on the pyridazine ring are crucial for determining the spectrum and potency of antibacterial action. For instance, some studies indicate that saturated or partially saturated pyrrolopyridazine derivatives show stronger activity than their aromatic counterparts.[5][8]

-

Antifungal Activity: Several pyridazinone derivatives have been screened for their antifungal properties against pathogens like Candida albicans and Aspergillus niger, showing promising results.[5][6]

Anticancer Activity

The development of novel anticancer agents is a major focus of pyridazine research. These compounds have been shown to inhibit tumor growth through various mechanisms.[9][10]

-

Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of kinases involved in cell signaling and proliferation. Pyridazine derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Others have shown inhibitory activity against cyclin-dependent kinases (CDKs), which control the cell cycle.[9]

-

Induction of Apoptosis: Some pyridazinone-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) genes.[11]

-

Cell Cycle Arrest: Certain pyridazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G0-G1 or S phase.[11][12]

Anti-inflammatory Activity

Pyridazinone derivatives, in particular, have been extensively investigated for their anti-inflammatory properties, offering a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[13][14]

-

COX Inhibition: A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14][15] Some pyridazine derivatives have been identified as dual inhibitors of COX-1 and COX-2.[15]

-

Cytokine Modulation: Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines. Pyridazine-based compounds have been shown to regulate inflammatory pathways by reducing the release of tumor necrosis factor-alpha (TNF-α) and disrupting interleukin-6 (IL-6) signaling.[16]

Antiviral Activity

The search for novel antiviral agents has led to the investigation of pyridazine derivatives, with some compounds showing promising activity against a variety of viruses.

-

Inhibition of Viral Replication: Certain imidazo[1,2-b]pyridazine derivatives are potent inhibitors of the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro.[17][18]

-

Reverse Transcriptase Inhibition: In the context of HIV, diarylpyridazine (DAPD) derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing excellent anti-HIV-1 activity.[19]

-

Influenza Polymerase Inhibition: Some pyridazine C-nucleoside analogues have been designed to act similarly to the broad-spectrum antiviral agent favipiravir, inhibiting the influenza polymerase.[20]

Other Notable Biological Activities

The therapeutic potential of pyridazine compounds extends beyond the activities listed above:

-

Antihypertensive Activity: Several pyridazine derivatives have been synthesized and shown to possess potent antihypertensive properties, acting as vasodilators.[21][22][23] The well-known drug Hydralazine, used to treat high blood pressure, contains a pyridazine ring.[4]

-

Neuroprotective Activity: Certain pyridazine derivatives have been identified as activators of Excitatory Amino Acid Transporter 2 (EAAT2), which is involved in clearing glutamate from the synaptic cleft. This action has neuroprotective effects and potential applications in treating neuropathic pain.[24]

-

Herbicidal Activity: In the agricultural sector, some pyridazine derivatives have been investigated for their pre-emergent herbicidal effects.[25][26][27]

-

Anticonvulsant and Antidepressant Activity: The diverse pharmacological profile of pyridazines also includes anticonvulsant and antidepressant effects.[2][3]

-

Acetylcholinesterase Inhibition: Derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[28][29]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the development of AChE inhibitors, it was found that introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for activity and selectivity.[29] In the case of amyloid inhibition, both the type of aryl substituent and its position on the ring were found to be important for inhibitory roles.[30]

The general workflow for SAR studies is depicted below:

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols for Biological Evaluation

The following are foundational, step-by-step methodologies for assessing the key biological activities of novel pyridazine compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

COX Inhibition Assay (In Vitro)

This protocol assesses the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: In a reaction buffer, pre-incubate the enzyme with various concentrations of the pyridazine derivative or a reference inhibitor (e.g., celecoxib, indomethacin) for a defined period.

-